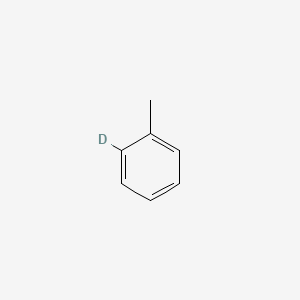
Toluene-2-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toluene-2-d1, also known as 2-deuterotoluene, is a deuterated form of toluene where one of the hydrogen atoms on the benzene ring is replaced with deuterium. This compound has the molecular formula C7H7D and a molecular weight of 93.15 g/mol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making deuterated compounds valuable in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Toluene-2-d1 can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromotoluene with tert-butyl lithium in diethyl ether at low temperatures, followed by the addition of deuterium oxide (D2O). The reaction conditions typically involve cooling the reaction mixture to -78°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterium oxide in the presence of catalysts. The specific methods and conditions can vary depending on the desired scale and purity of the product. detailed industrial production methods for this compound are not widely documented in publicly available sources.
Análisis De Reacciones Químicas
Types of Reactions
Toluene-2-d1 undergoes various chemical reactions similar to those of non-deuterated toluene, including:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Reduction reactions can convert this compound to methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitro-toluene, sulfonated toluene, halogenated toluene
Aplicaciones Científicas De Investigación
Toluene-2-d1 is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: This compound is used in the production of specialty chemicals and materials where isotopic labeling is required .
Mecanismo De Acción
The mechanism by which toluene-2-d1 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, where the bond strength of the C-D bond is greater than that of the C-H bond. This can lead to differences in reaction kinetics and product distribution compared to non-deuterated toluene .
Comparación Con Compuestos Similares
Similar Compounds
Toluene: The non-deuterated form of toluene, with the molecular formula C7H8.
Toluene-d8: A fully deuterated form of toluene, where all hydrogen atoms are replaced with deuterium.
Benzene: A similar aromatic compound with the molecular formula C6H6.
Uniqueness
Toluene-2-d1 is unique due to the selective deuteration at a specific position on the benzene ring. This selective labeling allows for detailed studies of reaction mechanisms and isotope effects, which are not possible with fully deuterated or non-deuterated compounds .
Propiedades
Fórmula molecular |
C7H8 |
|---|---|
Peso molecular |
93.14 g/mol |
Nombre IUPAC |
1-deuterio-2-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D |
Clave InChI |
YXFVVABEGXRONW-UICOGKGYSA-N |
SMILES isomérico |
[2H]C1=C(C=CC=C1)C |
SMILES canónico |
CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

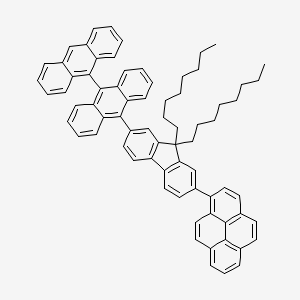
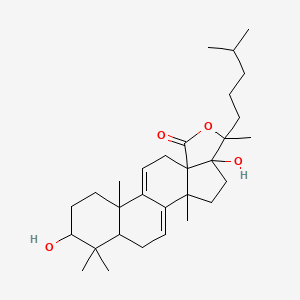
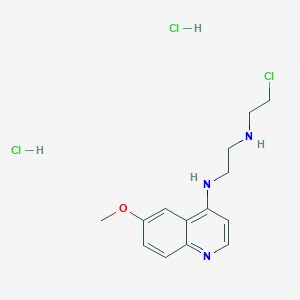
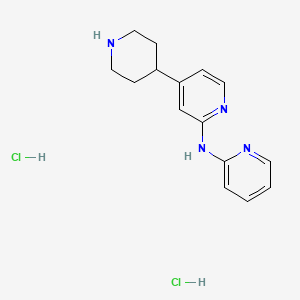
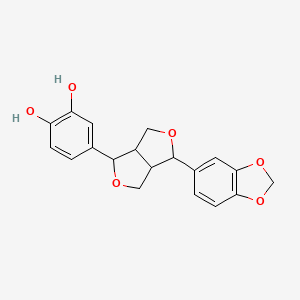
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
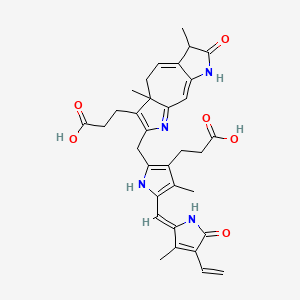
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)
![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
